molecular formula C25H18N2O8 B4009926 2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B4009926
M. Wt: 474.4 g/mol
InChI Key: OOEWCINYRCWBQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While the specific compound is not directly referenced, analogous processes can be inferred from related research. For example, Baranovsky et al. (2007) describe the Diels–Alder reaction for synthesizing complex esters, highlighting the versatility of cycloaddition reactions in constructing cyclic compounds with intricate substituents (Baranovsky, Bolibrukh, & Bull, 2007). Such methodologies may be applicable to synthesizing the target compound through strategic selection of dipolarophiles and dienophiles.

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and physical properties. Studies like those conducted by Hu, Wu, & Cao (2006), who synthesized and analyzed the crystal structure of related compounds, provide insights into the conformational preferences and stabilizing interactions present in these molecules (Hu, Wu, & Cao, 2006). Such analyses are essential for predicting the behavior of the compound under various conditions.

Chemical Reactions and Properties

The chemical reactivity of a compound is determined by its functional groups and molecular structure. Daragics & Fügedi (2010) explored the utility of nitrophenyl acetyl groups as protective groups in synthetic chemistry, which could be relevant for modifying or protecting certain functionalities of the target compound during synthesis (Daragics & Fügedi, 2010).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and crystallographic analysis of compounds by Lv et al. (2009) offer a methodological framework for assessing these properties through experimental and computational techniques (Lv et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, is pivotal for the practical application of any compound. The work of Thalluri et al. (2014), which details the synthesis and reactivity of nitrophenylsulfonyloxyimino derivatives, could provide valuable insights into similar reactivity patterns and stability considerations for the compound of interest (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O8/c1-34-17-12-10-15(11-13-17)22(29)23(16-6-3-2-4-7-16)35-20(28)14-26-24(30)18-8-5-9-19(27(32)33)21(18)25(26)31/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEWCINYRCWBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

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